2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol
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Overview
Description
2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol is a complex organic compound that features a methoxy group, a phenol group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method involves the use of vanillin and p-anisidine in a water solvent, stirred to form the desired product . The reaction conditions often include mild temperatures and the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the imine group would yield amines.
Scientific Research Applications
2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-Methoxy-4-[(E)-[(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino]methyl]phenol
- **2-Methoxy-4-[(E)-[(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino]methyl]phenol
- **2-Methoxy-4-[(E)-[(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino]methyl]phenol
Uniqueness
2-Methoxy-4-[(E)-[(3-sulfanyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, phenol group, and triazole ring allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H10N4O2S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10N4O2S/c1-16-9-4-7(2-3-8(9)15)5-12-14-6-11-13-10(14)17/h2-6,15H,1H3,(H,13,17)/b12-5+ |
InChI Key |
ABHWWAUAKJMQCI-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)O |
Origin of Product |
United States |
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